1-[(5-methyl-1H-pyrazol-4-yl)methyl]-3-(2-methylsulfanylethyl)urea
Description
1-[(5-methyl-1H-pyrazol-4-yl)methyl]-3-(2-methylsulfanylethyl)urea is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms
Properties
IUPAC Name |
1-[(5-methyl-1H-pyrazol-4-yl)methyl]-3-(2-methylsulfanylethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4OS/c1-7-8(6-12-13-7)5-11-9(14)10-3-4-15-2/h6H,3-5H2,1-2H3,(H,12,13)(H2,10,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNLHBWGKYGCON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)CNC(=O)NCCSC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-methyl-1H-pyrazol-4-yl)methyl]-3-(2-methylsulfanylethyl)urea typically involves the following steps:
Formation of 5-methyl-1H-pyrazol-4-ylmethyl chloride: This intermediate is prepared by reacting 5-methyl-1H-pyrazole with chloromethyl methyl ether in the presence of a base such as triethylamine.
Reaction with 2-methylsulfanyl ethylamine: The intermediate is then reacted with 2-methylsulfanyl ethylamine to form the urea derivative.
Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up using continuous flow reactors or batch reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-[(5-methyl-1H-pyrazol-4-yl)methyl]-3-(2-methylsulfanylethyl)urea can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the methylsulfanyl group, resulting in a simpler derivative.
Substitution: The pyrazole ring can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or halides, and electrophiles like alkyl halides, can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones are the major products.
Reduction: The major product is the corresponding amine derivative.
Substitution: Various substituted pyrazoles can be formed depending on the nucleophile or electrophile used.
Scientific Research Applications
1-[(5-methyl-1H-pyrazol-4-yl)methyl]-3-(2-methylsulfanylethyl)urea has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiparasitic properties.
Medicine: It is being investigated for its potential use in drug development, particularly in the treatment of infectious diseases.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-[(5-methyl-1H-pyrazol-4-yl)methyl]-3-(2-methylsulfanylethyl)urea exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to its therapeutic effects. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
5-fluoro-1-methyl-pyrazol-4-yl-substituted compounds
Hydrazine-coupled pyrazoles
tert-Butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
